Hydroxycyclohexane-1-carboxylate Hydroxycyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791836
InChI: InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11+/m0/s1
SMILES: CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol

Hydroxycyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC13791836

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Hydroxycyclohexane-1-carboxylate -

Specification

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
IUPAC Name ethyl (1S,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Standard InChI InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11+/m0/s1
Standard InChI Key JOOLXBLTNBWCNP-GARJFASQSA-N
Isomeric SMILES CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)O)NC(=O)OC(C)(C)C
SMILES CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Isomerism

Hydroxycyclohexane-1-carboxylates are defined by the general formula C₇H₁₂O₃, consisting of a cyclohexane ring substituted with both a hydroxyl (-OH) and a carboxylate (-COO⁻) group. The spatial arrangement of these substituents gives rise to multiple isomers, each with unique stereochemical and electronic properties:

  • 1-Hydroxycyclohexane-1-carboxylate: The hydroxyl and carboxylate groups are attached to the same carbon atom (C1), resulting in a geminal diol structure .

  • 2-Hydroxycyclohexane-1-carboxylate: The hydroxyl group is located on an adjacent carbon (C2), creating a vicinal diol configuration .

These structural differences significantly influence molecular polarity, solubility, and reactivity. For example, the geminal arrangement in 1-hydroxycyclohexane-1-carboxylate enhances intramolecular hydrogen bonding, whereas the vicinal isomer favors intermolecular interactions.

Synthesis and Production

Industrial Considerations

Large-scale production of these compounds remains challenging due to the need for stereochemical control. Immobilized enzyme systems and continuous flow reactors have been proposed to enhance yield and purity, though experimental validation is pending .

Physical and Chemical Properties

Data for 1-hydroxycyclohexane-1-carboxylate (CAS 1123-28-0) are well-documented :

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molar Mass144.17 g/mol
Density1.263 ± 0.06 g/cm³
Melting Point107–108°C
Boiling Point102°C (at 14 Torr)
pKa3.99 ± 0.20
Refractive Index1.53

The compound’s low vapor pressure (0.00012 mmHg at 25°C) and moderate acidity (pKa ≈ 4) suggest stability under ambient conditions, making it suitable for laboratory handling.

Biological Activity and Applications

Microbial Metabolism

2-Hydroxycyclohexane-1-carboxylate has been identified as a transient metabolite during the anaerobic degradation of benzoate by Syntrophus aciditrophicus. Key steps include :

  • Benzoate Activation: Conversion to benzoyl-CoA via ATP-dependent ligases.

  • Ring Reduction: Hydrogenation of benzoyl-CoA to cyclohex-1-ene carboxyl-CoA.

  • Hydration: Addition of water to form 2-hydroxycyclohexane-1-carboxyl-CoA.

This pathway highlights the compound’s role in carbon cycling and energy production in anaerobic ecosystems.

Research Findings and Comparative Analysis

Metabolic Studies

In cocultures of Syntrophus aciditrophicus and hydrogenotrophic methanogens, 2-hydroxycyclohexane-1-carboxylate accumulates transiently before being converted to pimelate and glutarate. This observation was confirmed via:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identification based on retention times and fragmentation patterns.

  • ¹³C Nuclear Magnetic Resonance (NMR): Isotopic labeling confirmed the metabolic flux from benzoate to hydroxycyclohexane derivatives .

Stability and Reactivity

Comparative studies of 1-hydroxy vs. 2-hydroxy isomers reveal:

  • Thermal Stability: The geminal isomer (1-hydroxy) decomposes at 107°C, while the vicinal isomer (2-hydroxy) remains stable up to 120°C.

  • Solubility: 1-hydroxycyclohexane-1-carboxylate is sparingly soluble in water (1.2 g/L at 25°C), whereas the 2-hydroxy derivative exhibits higher solubility (3.8 g/L) .

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